REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5]O.F[C:15](F)(F)[C:16]([OH:18])=O>CC(=O)CC(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5][CH:9]([C:16](=[O:18])[CH3:15])[C:2](=[O:1])[CH3:3]
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Name
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|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=C(C1O)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CC(CC(C)=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvents were evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was crystallized from 2-propanol
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Name
|
|
Type
|
|
Smiles
|
OC=1C=C(CC(C(C)=O)C(C)=O)C=C(C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |